(2E)-2-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
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Overview
Description
(E)-2-METHYL-N-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-METHYL-N-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction using a suitable phenethyl halide.
Formation of the Propenamide Moiety: The propenamide moiety can be synthesized by reacting an appropriate aldehyde with a primary amine, followed by dehydration to form the double bond.
Industrial Production Methods
Industrial production of (E)-2-METHYL-N-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-METHYL-N-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenethyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
(E)-2-METHYL-N-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-METHYL-N-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Phenethyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
- 2-Iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
(E)-2-METHYL-N-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific structural features, such as the presence of the phenethyl group and the propenamide moiety
Properties
Molecular Formula |
C20H19N3OS |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(E)-2-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H19N3OS/c1-15(14-17-10-6-3-7-11-17)19(24)21-20-23-22-18(25-20)13-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H,21,23,24)/b15-14+ |
InChI Key |
JMENYQWNHJBTRM-CCEZHUSRSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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